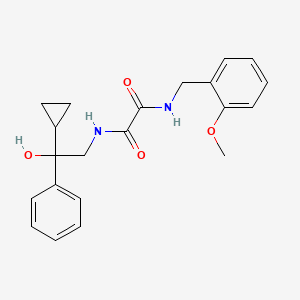
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclopropyl group : Contributes to the compound's three-dimensional shape and may influence binding to biological targets.
- Hydroxy group : Potentially enhances solubility and reactivity.
- Oxalamide backbone : Known for its ability to form hydrogen bonds, which can be crucial for interactions with biological macromolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This could lead to alterations in metabolic pathways associated with disease processes.
- Receptor Modulation : It may bind to various receptors, affecting signal transduction pathways that are critical in cellular responses.
- Alkylation Activity : Similar compounds have demonstrated alkylating properties, which can be leveraged in cancer therapy by interfering with DNA replication in tumor cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxalamide derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
These results suggest that this compound may also exhibit similar anticancer effects, warranting further investigation.
Anti-inflammatory Effects
Oxalamides have been reported to modulate inflammatory pathways, which is critical in conditions such as arthritis and other inflammatory diseases. The specific interactions of this compound with inflammatory mediators could provide therapeutic benefits.
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of various oxalamides on human cancer cell lines. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity, suggesting a potential role for this compound in cancer therapy .
- Mechanistic Insights : Research into the mechanism of action revealed that related compounds could induce apoptosis in cancer cells through the activation of caspase pathways, an essential process for programmed cell death .
Propiedades
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-27-18-10-6-5-7-15(18)13-22-19(24)20(25)23-14-21(26,17-11-12-17)16-8-3-2-4-9-16/h2-10,17,26H,11-14H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSFDZKVNLECDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














